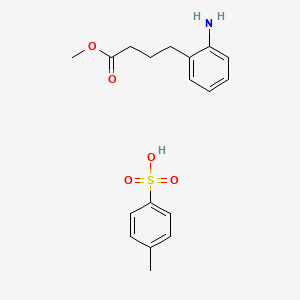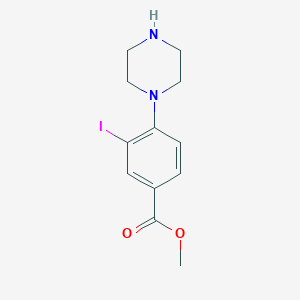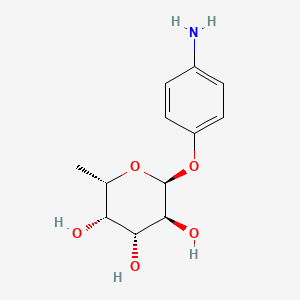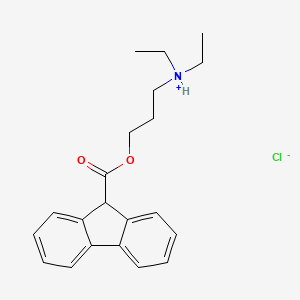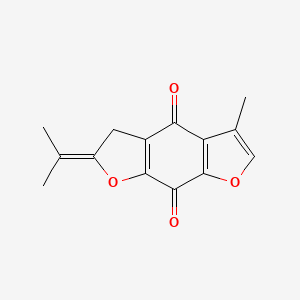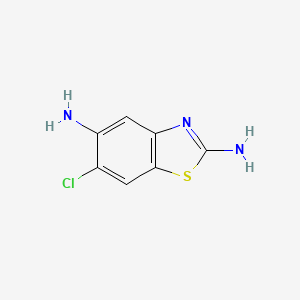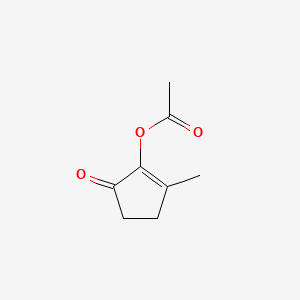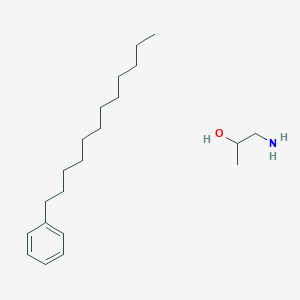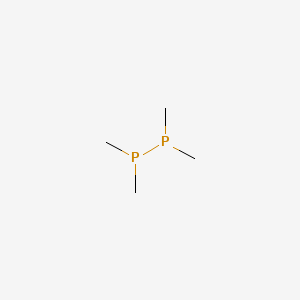
Tetramethyldiphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyldiphosphine is an organophosphorus compound with the molecular formula ( \text{C}4\text{H}{12}\text{P}_2 ). It is characterized by the presence of two phosphorus atoms bonded to each other and each bonded to two methyl groups.
Vorbereitungsmethoden
Tetramethyldiphosphine can be synthesized through several methods. One common synthetic route involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of dimethylchlorophosphine with methylmagnesium bromide can yield this compound . The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial production methods for this compound are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Tetramethyldiphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions of this compound are less common but can involve the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Tetramethyldiphosphine has several applications in scientific research:
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of organophosphorus compounds, including this compound derivatives.
Wirkmechanismus
The mechanism of action of tetramethyldiphosphine involves its ability to form stable complexes with various metal ions. This property makes it useful as a ligand in coordination chemistry. The phosphorus-phosphorus bond in this compound can undergo homolytic cleavage, leading to the formation of reactive phosphido radicals . These radicals can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Tetramethyldiphosphine can be compared with other diphosphines such as tetrasilyldiphosphine and tetrakis(trifluoromethyl)diphosphine.
Tetrasilyldiphosphine: This compound has silicon atoms in place of the methyl groups found in this compound.
Tetrakis(trifluoromethyl)diphosphine: This compound has trifluoromethyl groups instead of methyl groups, leading to significantly different electronic properties and reactivity.
This compound is unique due to its relatively simple structure and the presence of methyl groups, which make it a versatile starting material for the synthesis of more complex organophosphorus compounds.
Conclusion
This compound is a valuable compound in the field of organophosphorus chemistry. Its unique properties and reactivity make it useful in various scientific and industrial applications. Ongoing research continues to explore its potential in new areas, highlighting the importance of this compound in modern chemistry.
Eigenschaften
CAS-Nummer |
3676-91-3 |
|---|---|
Molekularformel |
C4H12P2 |
Molekulargewicht |
122.09 g/mol |
IUPAC-Name |
dimethylphosphanyl(dimethyl)phosphane |
InChI |
InChI=1S/C4H12P2/c1-5(2)6(3)4/h1-4H3 |
InChI-Schlüssel |
RLPGUIZCGVYNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)P(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




